![molecular formula C13H18Cl3NO B1397406 2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220018-80-3](/img/structure/B1397406.png)
2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C13H18Cl3NO and its molecular weight is 310.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
- The synthesis of compounds related to 2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride shows potential for antimicrobial activities. A related compound, synthesized using Claisen-Schmidt condensation, Michael addition, and N-alkylation, demonstrated moderate antimicrobial activities against various bacteria and fungi, including E. coli and C. albicans (Ovonramwen, Owolabi, & Oviawe, 2019).
Synthesis and Characterization
- Research has been conducted on the synthesis of related piperidine derivatives. These studies often involve steps like amidation, Friedel-crafts acylation, and hydration, showcasing the versatility of these compounds in synthetic chemistry (Zheng, 2010).
Cytotoxicity and Anticancer Agents
- Piperidine derivatives, including those related to this compound, have been studied for their cytotoxicity and potential as anticancer agents. Compounds synthesized through various chemical processes have shown significant cytotoxicity towards murine and human tumor cells (Dimmock et al., 1998).
Anti-Acetylcholinesterase Activity
- Some piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity. These compounds have shown potential in the field of neuroscience, particularly in relation to their effects on enzyme activity, which is significant for conditions like Alzheimer’s disease (Sugimoto et al., 1990).
Allosteric Modulation of Receptors
- Piperidine derivatives have been investigated for their potential as allosteric modulators of receptors, such as the cannabinoid CB1 receptor. This kind of research has implications for understanding receptor dynamics and could contribute to the development of new therapeutic agents (Price et al., 2005).
Antibacterial Activity
- Research on piperidine derivatives with 1,3,4-oxadiazole nucleus has shown some antibacterial potentials. These findings are significant for the development of new antibacterial agents and contribute to the broader field of antimicrobial research (Iqbal et al., 2017).
Propriétés
IUPAC Name |
2-[2-(2,3-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-11-5-3-6-12(13(11)15)17-9-7-10-4-1-2-8-16-10;/h3,5-6,10,16H,1-2,4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSVBDVFBTYXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C(=CC=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397324.png)
![3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397325.png)


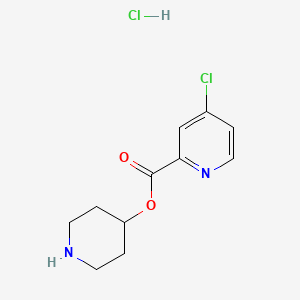
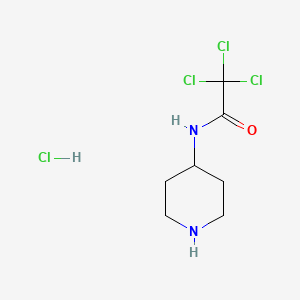
![4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397333.png)
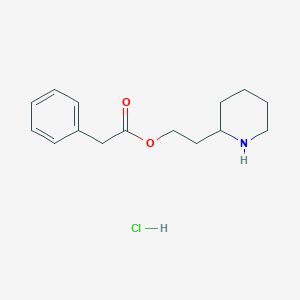


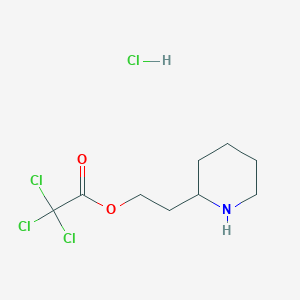

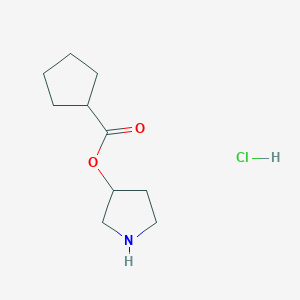
![1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397345.png)
